molecular formula C18H34O2 B1583048 gamma-Stearolactone CAS No. 502-26-1

gamma-Stearolactone

Cat. No.: B1583048
CAS No.: 502-26-1
M. Wt: 282.5 g/mol
InChI Key: GYDWWIHJZSCRGV-UHFFFAOYSA-N
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Description

Gamma-Stearolactone, also known as 4-Octadecanolide or Octadecanoic acid, 4-hydroxy-, gamma-lactone, is a cyclic ester derived from the corresponding hydroxycarboxylic acid. It is a naturally occurring compound found in various plants, fungi, and bacteria. The compound is characterized by its waxy, fatty aroma and is practically insoluble in water but soluble in ethanol .

Mechanism of Action

Target of Action

Gamma-Stearolactone is a type of lactone, a cyclic ester Lactones in general are known to interact with various biological macromolecules, altering their function and leading to various physiological effects .

Mode of Action

As a lactone, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Lactones like this compound can potentially influence a variety of biochemical pathways due to their ability to form covalent bonds with biological macromolecules . This could lead to downstream effects such as alterations in cellular signaling or metabolic processes.

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties . For instance, a molecule’s solubility can affect its absorption and distribution, while its chemical structure can influence its metabolism and excretion

Result of Action

The interaction of lactones with biological macromolecules can lead to various cellular effects, such as changes in cell signaling, metabolism, or gene expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, such as the presence of other metabolites or proteins, can also influence a compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Stearolactone can be synthesized by reacting oleic acid with concentrated sulfuric acid at elevated temperatures. this method often results in poor yields and impurities due to the rigorous reaction conditions . An improved method involves combining oleic acid with 65-75% aqueous perchloric acid and heating the mixture at moderate temperatures (90-110°C). The this compound is then isolated using a water-immiscible organic solvent such as diethyl ether .

Industrial Production Methods: The industrial production of this compound typically follows the improved synthetic route mentioned above. The process involves the careful control of reaction conditions to maximize yield and purity. The use of perchloric acid and moderate heating ensures a more efficient and cleaner production process .

Chemical Reactions Analysis

Types of Reactions: Gamma-Stearolactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis Product: Gamma-hydroxystearic acid.

    Oxidation Products: Mono- and dicarboxylic acids.

    Reduction Products: Corresponding alcohols.

Properties

IUPAC Name

5-tetradecyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWWIHJZSCRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862060
Record name 5-Tetradecyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Very weak waxy fatty aroma
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

502-26-1
Record name γ-Stearolactone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Octadecalactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octadecanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907
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Record name 5-Tetradecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Furanone, dihydro-5-tetradecyl
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Record name .GAMMA.-OCTADECALACTONE
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Synthesis routes and methods

Procedure details

One hundred grams of 98% oleic acid were heated in an autoclave at 220° C. for 3 hours in the presence of 10 grams of clay (bentonite), 70 grams of isobutane and 200 grams of 1,2-dichloroethane. Maximum pressure reached was 700 p.s.i. The autoclave was cooled, the isobutane released, catalyst removed by filtration, and the 1,2-dichloroethane removed at a reduced pressure of about 0.05 mm. The crude product mixture was distilled to give 69 grams of distillate and 31 grams of polymerized acids. The monomeric distillate was fractionated by urea adduction to give 53 grams of branched chain fatty acids, 8 grams of straight chain fatty acids and 8 grams of γ-stearolactone. GLC of the straight chain fraction showed it to be mostly saturated. The branched chain acids were C18 by GLC.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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